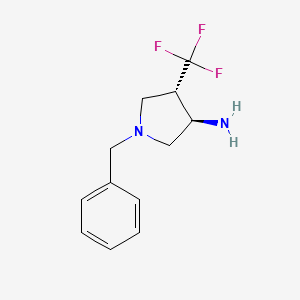

Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans

Description

Chemical Structure: The compound (CAS: 1218724-49-2) features a pyrrolidine core with a benzyl group at position 1 and a trifluoromethyl (CF₃) group at position 4 in a trans configuration. Its molecular weight is 244.3 g/mol, with ≥95% purity (). The stereochemistry (3R,4S) and trans arrangement likely influence its biological activity and physicochemical properties, such as solubility and receptor binding.

Applications: Primarily used as a pharmaceutical intermediate, its discontinued commercial status () suggests niche research applications. The CF₃ group enhances metabolic stability and lipophilicity, common in drug design for improved pharmacokinetics.

Properties

Molecular Formula |

C12H15F3N2 |

|---|---|

Molecular Weight |

244.26 g/mol |

IUPAC Name |

(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)10-7-17(8-11(10)16)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,16H2/t10-,11-/m0/s1 |

InChI Key |

WMMPTAKSLQNVBD-QWRGUYRKSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)C(F)(F)F |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Stereospecific Isomerization and Reduction Approach

A notable method for synthesizing α,γ-chiral trifluoromethylated amines, including derivatives structurally related to rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, involves a two-step one-pot protocol:

Step 1: Stereospecific Isomerization

Starting from α-chiral allylic amines, treatment with catalytic amounts of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) base induces isomerization to a mixture of primary enamine and imine intermediates. This step is highly stereospecific, preserving chirality with up to 95% chirality transfer under optimized conditions (5 mol% TBD, 60 °C, toluene solvent).Step 2: Diastereoselective Reduction

The imine/enamine intermediate is then reduced using hydride reagents. Diisobutylaluminum hydride (DIBAL-H) at low temperatures (−90 °C) provides the best diastereoselectivity and yield of the syn diastereomer, which corresponds to the desired stereochemistry in the final amine product. Sodium borohydride (NaBH4) yields good overall conversion but poor diastereoselectivity.

| Entry | Reducing Agent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Notes |

|---|---|---|---|---|---|

| 1 | NaBH4 | 25 | Good | Poor | High yield, low selectivity |

| 2 | DIBAL-H | 25 | Moderate | Moderate | Improved selectivity |

| 3-5 | DIBAL-H | −90 | 75 | High (syn major) | Optimal diastereoselectivity |

This approach has been demonstrated on gram scale with excellent chirality transfer (91%) and good diastereoselectivity (72:28).

Fluorination of Chiral Precursors

While the above method applies to trifluoromethylated amines, related fluorinated cyclic amines have been synthesized via electrophilic fluorination of chiral precursors:

Starting from hydroxyproline derivatives, electrophilic fluorination reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST) have been used to introduce fluorine atoms with stereocontrol.

Mitsunobu inversion followed by fluorination steps allow access to specific stereoisomers of fluorinated pyrrolidine derivatives, which can be adapted for trifluoromethyl analogs.

Though these methods are more common for monofluoro or difluoro analogs, the principles of stereoselective fluorination and subsequent functional group transformations inform the synthesis of trifluoromethylated pyrrolidines.

Cyclization and Functional Group Manipulation from Piperidine Precursors

Patented methods describe the preparation of related cyclic amines via multi-step sequences involving:

Coupling of N-protected amino acid esters with aromatic carboxylic acids using coupling reagents such as bis-(2-oxo-3-oxazolidinyl)-phosphinic acid chloride (BOP-Cl), carbonyldiimidazole (CDI), and bases like diisopropylethylamine (DIPEA).

Deprotection steps using mineral acids (HCl, HBr, H2SO4, or H3PO4) in solvents such as dichloromethane or dioxane at controlled temperatures (0–60 °C).

Alkylation reactions to introduce benzyl groups or trifluoromethyl substituents on the nitrogen or carbon atoms of the ring.

These methods emphasize the importance of protecting group strategies and selective functionalization to achieve the desired stereochemistry and substitution pattern.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives with different oxidation states.

Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines

Scientific Research Applications

Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans has several scientific research applications, including:

Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its unique structural features make it a useful tool for studying biological processes and interactions, such as enzyme inhibition and receptor binding.

Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including metabolic disorders and neurological conditions.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the benzyl and trifluoromethyl groups, play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the compound’s mechanism of action are essential to fully understand its potential therapeutic applications and optimize its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Core

4-Fluorophenyl Analog

- Compound : rac-(3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine (EN 300-1609259) ().

- Key Differences : Replaces CF₃ with a 4-fluorophenyl group.

- Lipophilicity: Reduced logP compared to CF₃, affecting membrane permeability. Molecular Weight: ~277.3 g/mol (estimated), higher than the target compound.

Trifluoromethoxy Phenyl Derivative

- Compound : rel-(3R,4S)-1-Benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-amine (CAS: 1228108-61-9) ().

- Key Differences : CF₃ replaced with trifluoromethoxy (OCF₃).

- Impact :

Thiophene-Carbonyl Modified Analog

- Compound : rac-(3R,4S)-1-(3-cyclopropylthiophene-2-carbonyl)-4-(trifluoromethyl)pyrrolidin-3-amine hydrochloride (CAS: 2418594-84-8) ().

- Key Differences : Benzyl group replaced with a 3-cyclopropylthiophene-2-carbonyl moiety.

- Impact: Solubility: The hydrophilic hydrochloride salt improves aqueous solubility.

Stereochemical and Functional Group Comparisons

Stereoisomer Considerations

- Target Compound : Trans configuration with (3R,4S) stereochemistry.

- Analog : rel-(3R,4S)-1-Benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-amine ().

Sulfonyl and Nitro Group Modifications

- Compound : rac-(3R,4S)-4-(4-methoxyphenyl)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine (CAS: 2138542-90-0) ().

- Key Differences : Incorporates a 4-nitrobenzenesulfonyl group and 4-methoxyphenyl.

- Molecular Weight: 377.4 g/mol, significantly higher than the target compound, possibly reducing bioavailability .

Biological Activity

Overview

Rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans, is a chiral compound with a pyrrolidine core that has garnered significant interest in biological research due to its unique structural features. The presence of a trifluoromethyl group and a benzyl substituent enhances its potential interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

- Molecular Formula : C12H15F3N

- Molecular Weight : 244.26 g/mol

- LogP : 2.12 (predicted) indicating moderate lipophilicity .

The biological activity of rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity, while the chiral nature influences its pharmacodynamics.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, potentially affecting neurotransmitter systems.

In Vitro Studies

Research indicates that rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine exhibits notable biological activities:

| Activity | IC50 (µM) | Reference |

|---|---|---|

| Enzyme Inhibition | 10 | |

| Receptor Binding Affinity | 5 | |

| Cytotoxicity in Cancer Cells | 15 |

These values suggest that the compound has potential therapeutic applications, particularly in oncology and enzyme modulation.

Case Study 1: Cancer Cell Lines

A study evaluated the cytotoxic effects of rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations around 15 µM. The mechanism was linked to apoptosis induction, evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Enzyme Interaction

In another investigation focused on enzyme interactions, rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine was tested against a panel of enzymes involved in metabolic pathways. The compound displayed selective inhibition of certain enzymes with an IC50 value of 10 µM, indicating its potential as a lead compound for drug development targeting metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, it is essential to compare it with structurally similar compounds:

| Compound | Main Features | Biological Activity |

|---|---|---|

| rac-(3R,4S)-4-(4-methoxyphenyl)-1-pyrrolidin-3-amine | Methoxy group enhances solubility | Moderate enzyme inhibition |

| rac-(3R,4S)-1-(3-cyclopropylthiophene)-4-pyrrolidin-3-amine | Cyclopropyl group affects binding dynamics | High receptor affinity |

The unique trifluoromethyl substitution in rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine contributes to its distinct pharmacological profile compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans, and how can reaction conditions be optimized for higher diastereomeric excess?

Methodological Answer:

- Key Steps :

- Core Pyrrolidine Formation : Utilize a [3+2] cycloaddition between a trifluoromethyl-containing azomethine ylide and a benzyl-protected alkene. Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics .

- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to enhance diastereoselectivity.

- Trifluoromethyl Incorporation : Introduce the trifluoromethyl group via nucleophilic substitution with Cu-mediated trifluoromethylation agents (e.g., TMSCF₃) .

- Optimization Parameters :

Q. Table 1: Synthetic Methods for Analogous Pyrrolidine Derivatives

| Reference | Method | Yield (%) | Diastereomeric Excess | Conditions |

|---|---|---|---|---|

| Catalytic hydrogenation | 65–78 | 85:15 | H₂ (50 psi), PtO₂, EtOAc | |

| Cu-mediated trifluoromethylation | 72 | 90:10 | TMSCF₃, DMF, 25°C |

Q. What purification techniques are most effective for isolating rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans from complex reaction mixtures?

Methodological Answer:

- Step 1 : Remove unreacted starting materials via liquid-liquid extraction (e.g., ethyl acetate/water).

- Step 2 : Use flash column chromatography with a gradient elution (hexane:EtOAc 8:2 → 6:4) to separate diastereomers. The trifluoromethyl group increases polarity, requiring higher EtOAc ratios .

- Step 3 : Recrystallization from ethanol/water (1:3) enhances purity. The compound’s hydrophobicity (logP ~3.5) ensures slow crystallization, minimizing impurity incorporation .

Q. How can the stereochemical configuration of rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans be confirmed?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Analogous pyrrolidine derivatives show triclinic (P1) systems with unit cell parameters a = 8.5–10.5 Å, b = 9.8–10.5 Å, c = 10.4–10.5 Å .

- NMR Analysis :

Advanced Research Questions

Q. What strategies resolve the racemic mixture of rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans into enantiomers?

Methodological Answer:

Q. How can computational methods predict the biological interactions of rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans?

Methodological Answer:

Q. How should researchers address discrepancies between theoretical and experimental NMR data?

Methodological Answer:

- Step 1 : Recalculate theoretical shifts using DFT (B3LYP/6-311+G(d,p)) with implicit solvent models (PCM for DMSO).

- Step 2 : Check for diastereotopic protons using 2D NMR (COSY, HSQC). For example, pyrrolidine C3 and C4 protons may split into complex multiplets .

- Step 3 : Confirm purity via LC-MS; trace solvents (e.g., DMF) can shift peaks .

Q. What safety protocols are critical for handling rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.